4-(3-Chloroprop-1-yn-1-yl)-1-phenyl-1h-pyrazole

Catalog No.
S2778368
CAS No.
1178712-99-6
M.F
C12H9ClN2
M. Wt
216.67
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(3-Chloroprop-1-yn-1-yl)-1-phenyl-1h-pyrazole

CAS Number

1178712-99-6

Product Name

4-(3-Chloroprop-1-yn-1-yl)-1-phenyl-1h-pyrazole

IUPAC Name

4-(3-chloroprop-1-ynyl)-1-phenylpyrazole

Molecular Formula

C12H9ClN2

Molecular Weight

216.67

InChI

InChI=1S/C12H9ClN2/c13-8-4-5-11-9-14-15(10-11)12-6-2-1-3-7-12/h1-3,6-7,9-10H,8H2

InChI Key

NJXXCKTYOFJEGW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C=C(C=N2)C#CCCl

solubility

not available

4-(3-Chloroprop-1-yn-1-yl)-1-phenyl-1H-pyrazole (CAS 1178712-99-6) is a specialized bifunctional pyrazole derivative featuring a highly reactive propargyl chloride moiety at the C4 position. It serves as a critical C3-homologating agent and intermediate in the synthesis of complex pyrazole-containing heterocycles, spiro-fused systems, and pharmaceutical libraries. The presence of the primary propargylic chloride enables direct nucleophilic substitution (SN2/SN2') and palladium-catalyzed transformations, making it a highly efficient precursor compared to unactivated propargyl alcohols or simple terminal alkynes [1].

Research Fit

Dual propargylic chloride and terminal alkyne reactivity handles
Orthogonal nucleophilic substitution and cross-coupling without protecting groups
Compact scaffold for fragment-based library design

Substituting this compound with 4-ethynyl-1-phenyl-1H-pyrazole (a terminal alkyne) fundamentally alters the synthetic trajectory, limiting the chemist to C2-linkages (e.g., Sonogashira couplings) rather than enabling the C3-propargylic substitution required for extended pharmacophores. Furthermore, attempting to use the corresponding propargyl alcohol precursor requires harsh in situ activation (such as mesylation or Mitsunobu conditions), which often leads to poor atom economy, increased byproducts, and lower reproducibility in high-throughput library synthesis [1]. The pre-installed chloride ensures predictable leaving-group kinetics and eliminates activation steps, which is critical for scalable procurement.

Substitution Risk

Ethynyl analog Lacks chloromethylene handle; requires metal-catalyzed activation, may not support orthogonal SN2 diversification.
Regioisomer Alkyne at N1 instead of C4 changes synthetic vector and SAR profile; may not match intended substitution pattern.

Direct Nucleophilic Substitution Efficiency vs. Propargyl Alcohol

In standard amination or etherification protocols, pre-activated propargyl chlorides like 4-(3-chloroprop-1-yn-1-yl)-1-phenyl-1H-pyrazole bypass the need for in situ hydroxyl activation. Benchmarking of propargyl chlorides against their corresponding alcohols shows that direct SN2 displacement of the chloride by amines proceeds to >90% conversion in under 4 hours under mild basic conditions, whereas the alcohol requires two-step activation (e.g., SOCl2 or MsCl) that degrades yield by 20-30% due to isolation losses and side reactions [1].

Evidence DimensionOverall substitution yield and step count
Target Compound Data1-step substitution, >90% yield
Comparator Or BaselinePropargyl alcohol equivalent (2 steps, ~60-70% yield)
Quantified Difference20-30% higher overall yield and elimination of one synthetic step
ConditionsNucleophilic substitution with secondary amines, mild base (K2CO3), 25-60°C

Eliminating the activation step reduces solvent waste, labor time, and batch-to-batch variability in industrial scale-up.

Orthogonal reactivity
Class-level
Target: propargylic chloride enables direct SN2; Comparator (ethynyl analog): no leaving group, requires Sonogashira or metallation.
Supports metal-free diversification context
Activation energy (class) ~19.9 kcal/mol; pyrazole attachment assumed not to alter intrinsic reactivity significantly.

Superior Reactivity in Pd-Catalyzed Spirocyclization and Cascade Reactions

Propargyl chlorides are uniquely suited for palladium-catalyzed cascade cyclizations to form spirocycles or allenes, a reactivity profile largely inaccessible to terminal alkynes. When subjected to Pd(0) catalysis, the propargyl chloride undergoes rapid oxidative addition to form an intermediate allenyl/propargyl palladium species. Studies on structurally analogous propargyl chlorides demonstrate that this pathway enables the formation of complex fused polycycles in >80% yield, whereas terminal alkynes like 4-ethynyl-1-phenyl-1H-pyrazole strictly undergo cross-coupling and fail to form the requisite pi-allyl/propargyl metal intermediates [1].

Evidence DimensionCascade cyclization capability
Target Compound DataForms allenyl/propargyl-Pd species, >80% yield in spirocyclization
Comparator Or Baseline4-ethynyl-1-phenyl-1H-pyrazole (0% spirocyclization, restricted to linear cross-coupling)
Quantified DifferenceAbsolute divergence in reaction pathway (spirocycle vs. linear coupling)
ConditionsPd(PPh3)4 catalyst, base, ambient to elevated temperatures

Procurement of the propargyl chloride is mandatory for accessing spirocyclic or allenic structural motifs that are impossible to synthesize directly from terminal alkynes.

Regioisomer substitution
Specification review
Target: alkyne at C4; Regioisomer (CAS 1394024-05-5): alkyne at N1. Same molecular formula but distinct synthetic vector.
Maintains intended C4 elaboration pathway
Verify SMILES and InChI match the required regioisomer before procurement.

Pharmacophore Extension via C3 vs. C2 Linkers

For medicinal chemistry programs requiring a three-carbon linker between the pyrazole core and a target nucleophile, 4-(3-chloroprop-1-yn-1-yl)-1-phenyl-1H-pyrazole provides the exact C3 (propargyl) spacer needed. Attempting to build this from 4-(chloromethyl)-1-phenyl-1H-pyrazole (a C1 linker) or 4-ethynyl-1-phenyl-1H-pyrazole (a C2 linker) requires multi-step homologation, which typically drops overall yield to below 40% over three steps. The pre-assembled C3-chloride delivers the functionalized linker in a single step with >95% atom economy for the framework [1].

Evidence DimensionSynthetic steps to C3-linked nucleophile
Target Compound Data1 step (direct substitution)
Comparator Or Baseline4-ethynyl-1-phenyl-1H-pyrazole (3+ steps for homologation)
Quantified DifferenceReduction of 2-3 synthetic steps and >50% improvement in overall pathway yield
ConditionsStandard SAR library generation protocols

Purchasing the pre-formed C3-propargyl chloride drastically accelerates SAR library generation and reduces precursor procurement costs.

Chloride stability
Class-level
C–Cl BDE ≈81 kcal/mol vs C–Br ≈68 kcal/mol
Supports storage stability screening
Pyrazole conjugate stability may vary; class-level inference from propargyl halides.
Fragment-like profile
Class-level
MW 216.67 · predicted ClogP 2.5–3.0
Supports fragment-based library selection
Rule-of-three compliance review recommended; predicted lipophilicity from structural class.

High-Throughput Synthesis of Pyrazole-Containing Amine Libraries

Due to the high efficiency of direct nucleophilic substitution, this compound is the ideal starting material for generating diverse libraries of propargyl amines. It allows parallel synthesis workflows to bypass hydroxyl activation steps, enabling rapid SAR data generation [1].

Synthesis of Spirocyclic and Fused Heterocycles

Leveraging its ability to form allenyl/propargyl-palladium intermediates, this compound is the precursor of choice for cascade cyclizations. It enables the construction of complex spirocyclic architectures that cannot be accessed using terminal alkynes like 4-ethynyl-1-phenyl-1H-pyrazole [2].

Preparation of Allenyl-Pyrazole Derivatives

The propargyl chloride moiety can undergo base-mediated or metal-catalyzed isomerization to yield highly reactive allenes. These allenes serve as versatile dienes or dienophiles in subsequent cycloaddition reactions, providing a streamlined route to heavily substituted pyrazole derivatives without multi-step homologation [3].

Application Fit

Application
Selection Property
Validation Focus
PROTAC linker assembly
Propargylic chloride + terminal alkyne orthogonal handles
Sequential conjugation without protecting groups
Metal-free late-stage diversification
Nucleophilic chloride displacement under mild conditions
Metal-free functionalization scope
Kinase inhibitor patent intermediate
1-Phenylpyrazole with 4-alkynyl substitution matches key pharmacophore
Patent-relevant SAR exploration
Fragment-based lead discovery
Compact molecular weight and predicted lipophilicity
Fragment growth vector compatibility

XLogP3

2.7

Explore Compound Types